molecular formula C14H19N3 B11877293 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole

7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole

Cat. No.: B11877293
M. Wt: 229.32 g/mol
InChI Key: IRSMGGRLTNIYLK-UHFFFAOYSA-N
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Description

7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine moiety attached to the indole ring, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole typically involves the reaction of 7-methylindole with piperazine in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where the indole nitrogen reacts with the piperazine to form the desired product. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, and the use of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by flowing the reactants through a reactor where they react under controlled conditions. This approach can improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine moiety.

Scientific Research Applications

7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets in the body. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methylindole: Lacks the piperazine moiety and has different pharmacological properties.

    3-(Piperazin-1-ylmethyl)-1H-indole: Similar structure but without the methyl group at the 7-position.

Uniqueness

7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is unique due to the presence of both the methyl group at the 7-position and the piperazine moiety. This combination can influence its pharmacokinetics and pharmacodynamics, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

7-methyl-3-(piperazin-1-ylmethyl)-1H-indole

InChI

InChI=1S/C14H19N3/c1-11-3-2-4-13-12(9-16-14(11)13)10-17-7-5-15-6-8-17/h2-4,9,15-16H,5-8,10H2,1H3

InChI Key

IRSMGGRLTNIYLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CN3CCNCC3

Origin of Product

United States

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